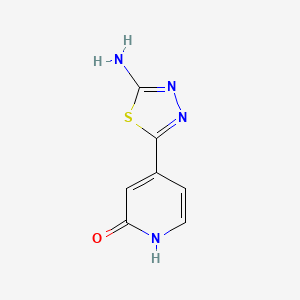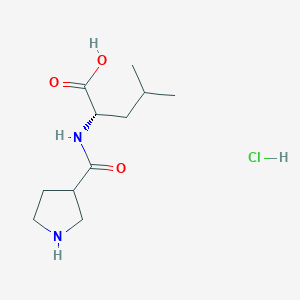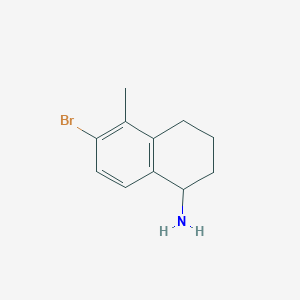![molecular formula C14H17NO5 B13034484 (NE)-N-[(4aR,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine](/img/structure/B13034484.png)
(NE)-N-[(4aR,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(NE)-N-[(4aR,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine is a complex organic compound characterized by its unique structure, which includes a pyrano[3,2-d][1,3]dioxin ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(4aR,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine typically involves multiple steps, including the formation of the pyrano[3,2-d][1,3]dioxin ring system and subsequent functionalization. Common synthetic routes may include:
Formation of the Pyrano[3,2-d][1,3]dioxin Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization: Introduction of the methoxy and phenyl groups, as well as the hydroxylamine moiety, through various organic reactions such as nucleophilic substitution, oxidation, and reduction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(NE)-N-[(4aR,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Wissenschaftliche Forschungsanwendungen
(NE)-N-[(4aR,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (NE)-N-[(4aR,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,4aR,6R,7S,8R,8aR)-7-Hydroxy-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxin-8-yl 4-oxopentanoate
- (4aR,6S,7R,8R,8aS)-7,8-bis(benzyloxy)-2,2-di-tert-butyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3,2]dioxasiline
Uniqueness
(NE)-N-[(4aR,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine is unique due to its specific structural features, such as the methoxy and phenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C14H17NO5 |
|---|---|
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
(NE)-N-[(4aR,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine |
InChI |
InChI=1S/C14H17NO5/c1-17-12-7-10(15-16)13-11(19-12)8-18-14(20-13)9-5-3-2-4-6-9/h2-6,11-14,16H,7-8H2,1H3/b15-10+/t11-,12+,13+,14?/m1/s1 |
InChI-Schlüssel |
ZVPSUEFQWUNIMY-LRGSSSAUSA-N |
Isomerische SMILES |
CO[C@@H]1C/C(=N\O)/[C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3 |
Kanonische SMILES |
COC1CC(=NO)C2C(O1)COC(O2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


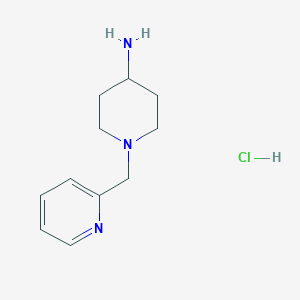
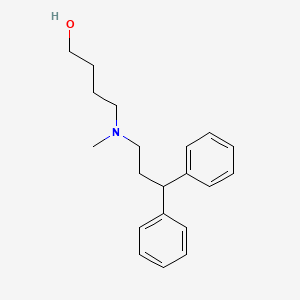
![1,6-dimethyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13034410.png)
![7-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide hydrochloride](/img/structure/B13034415.png)


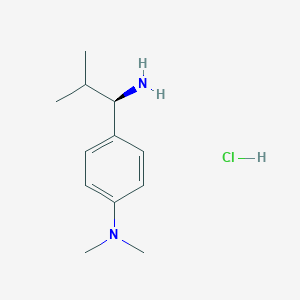
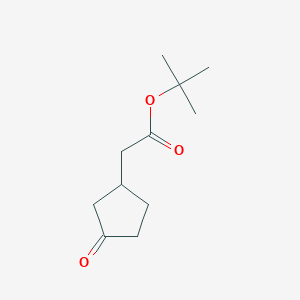
![(3R)-7-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13034458.png)
